7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine
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Overview
Description
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine, also known by its systematic name 8-Amino-5-chloro-2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione , is a heterocyclic compound with the molecular formula C₁₃H₉ClN₄O₂. Let’s break down its features:
Structure: The compound consists of a pyrazolo[3,4-D]pyridazine core, which contains both a pyrazole and a pyridazine ring fused together.
Functional Groups: It bears an amino group (NH₂) at position 8, a chlorine atom (Cl) at position 7, and an O-tolyl (methylphenyl) group attached to one of the nitrogen atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization reactions starting from appropriate precursors. For example:
Cyclization of 2,3-dihydro-7-phenyl-pyrido[3,4-d]pyridazine-1,4-dione: This precursor can be cyclized under specific conditions to form the target compound.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized using efficient and scalable processes. These methods often involve optimization for yield, purity, and safety.
Chemical Reactions Analysis
7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes may modify the compound, affecting its reactivity.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents are commonly employed.
Major Products: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates and final products are essential.
Scientific Research Applications
This compound finds applications across scientific domains:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigations focus on potential therapeutic effects, including antihypertensive properties.
Industry: It may have applications in materials science, catalysis, or drug development.
Mechanism of Action
The exact mechanism by which 7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine exerts its effects remains an active area of study. It likely involves interactions with specific molecular targets or signaling pathways.
Properties
Molecular Formula |
C12H9ClN4 |
---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
7-chloro-2-(2-methylphenyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C12H9ClN4/c1-8-4-2-3-5-10(8)17-7-9-6-14-15-12(13)11(9)16-17/h2-7H,1H3 |
InChI Key |
OWCXELUJIMAYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C3C=NN=C(C3=N2)Cl |
Origin of Product |
United States |
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